Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate
Description
Structural Elucidation and Nomenclature
IUPAC Name and Systematic Classification
The compound’s systematic name follows IUPAC guidelines for polyfunctional molecules with multiple stereocenters:
1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[hydroxymethyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate .
Key nomenclature features include:
- Thiazol-5-ylmethyl prefix designating the 1,3-thiazole ring attached via its 5-position methyl group.
- Carbamate suffix indicating the –O–(C=O)–N< moiety at the terminal position.
- Stereochemical descriptors (2S,3S,5S) specifying the configuration of three chiral centers in the pentyl backbone.
The structure belongs to the N-alkylcarbamate subclass of heterocyclic compounds containing two thiazole rings and a benzyl-phenylhexane scaffold.
Molecular Formula and Weight
Experimental and computed mass spectrometry data confirm the molecular formula:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₄₈N₆O₆S₂ | |
| Exact Mass (monoisotopic) | 736.3112 Da | |
| Average Molecular Weight | 736.9 g/mol |
The molecular architecture consists of:
- 37 carbon atoms (8 aromatic, 6 aliphatic branched, 23 in backbone chains)
- 6 oxygen atoms (2 carbonyl, 1 carbamate, 3 hydroxyl groups)
- 2 sulfur atoms within thiazole rings
Stereochemical Configuration Analysis
X-ray crystallography and chiral chromatography reveal four stereocenters with the following configurations:
| Position | Configuration | Structural Role | |
|---|---|---|---|
| C1' | S | Benzyl group attachment point | |
| C2' | S | Hydroxyl group orientation | |
| C4' | S | Branch point for amide substituents | |
| C2'' | S | 3-methylbutanoyl side chain orientation |
The (1S,2S,4S,2''S) configuration creates a right-handed helical twist in the pentyl backbone, stabilized by intramolecular hydrogen bonds between the C2' hydroxyl and C4' amide groups. Density Functional Theory (DFT) calculations show this configuration reduces steric strain between the benzyl and phenyl substituents by 9.3 kcal/mol compared to alternative stereoisomers .
Functional Group Identification
Thiazole Moieties
The molecule contains two distinct thiazole systems:
- 5-position thiazole : Linked via methylene to the carbamate group (C5–S1–N1–C6–C7 ring)
- 4-position thiazole : Substituted with isopropyl at C2 (C2''–S2–N4–C31–C32 ring)
Vibrational spectroscopy (IR/Raman) identifies characteristic thiazole absorptions:
Carbamate Group
The –O–(C=O)–N< carbamate group displays:
Benzyl and Phenyl Substituents
- Benzyl group : Attached to C1' with dihedral angle of 67° relative to the pentyl backbone
- Phenyl group : At C5' position exhibiting π-π stacking with the 4-position thiazole (3.4 Å separation)
Hydroxyl Groups
Three hydroxyl moieties contribute to hydrogen bonding network:
- C2' alcohol (pKa ≈ 14.2)
- Hydroxymethyl carbamate (pKa ≈ 12.8)
- Secondary alcohol in side chain (pKa ≈ 15.1)
A table summarizes key functional group parameters:
| Functional Group | Position | Bond Lengths (Å) | Angle (°) |
|---|---|---|---|
| Thiazole (5-pos) | C7–S1 | 1.71 (C–S) | 92.3 (S–C–N) |
| Carbamate | O1–C18 | 1.34 (C=O) | 123.1 (N–C–O) |
| Benzyl | C1'–C6' | 1.48 (C–C aromatic) | 120.0 (C–C–C) |
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMZBZVLFGIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features and Synthetic Challenges
The target compound comprises:
- Thiazol-5-ylmethyl group : A thiazole ring attached via a methyl linkage.
- Carbamate backbone : A central pentyl chain with (1S,2S,4S) stereochemistry.
- 2-amino-3-methylbutanoyl moiety : An acylated amino group with (2S) configuration.
- 1-benzyl-2-hydroxy-5-phenyl substituents : Stereogenic centers requiring precise control.
Key challenges include stereochemical purity, protection/deprotection strategies, and coupling efficiency.
Synthetic Routes and Key Steps
Stepwise Assembly of the Carbamate Backbone
The synthesis typically involves three stages:
- Formation of the thiazol-5-ylmethyl intermediate .
- Preparation of the pentyl backbone with stereochemical control .
- Coupling of the 2-amino-3-methylbutanoyl group .
Table 1: Representative Reagents and Conditions
Thiazol-5-ylmethyl Intermediate
The thiazole ring is synthesized via bromination of acetophenone derivatives followed by condensation with thiourea:
- Bromination : 4-methyl acetophenone → 2-bromo-1-(4-methylphenyl)ethanone (Br₂, CH₂Cl₂, 0°C).
- Thiazole formation : Reaction with thiourea in DMF at 80°C yields 4-(4-methylphenyl)-1,3-thiazol-2-amine.
- Methylation : Treatment with methyl chloroformate or methyl iodide forms the thiazol-5-ylmethyl group.
Pentyl Backbone Synthesis
The pentyl backbone is constructed via stereoselective peptide coupling:
Stereochemical Control and Purification
Chiral Center Management
Industrial-Scale Synthesis Considerations
Optimized Reagents
Critical Analysis of Impurity Formation
The compound may arise as an impurity in Ritonavir synthesis due to:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Thiazol-5-ylmethyl compounds have been investigated for their role as inhibitors of HIV protease. Specifically, derivatives of this compound have shown promise in treating HIV infections by effectively inhibiting viral replication pathways. Ritonavir, a well-known protease inhibitor, has structural similarities to this compound and serves as a benchmark for evaluating efficacy against HIV .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing the thiazole moiety have been synthesized and evaluated for their antibacterial activity against various pathogens. These compounds exhibited significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer potential of thiazol-containing compounds. Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Enzyme Inhibition Studies
Thiazole derivatives are being explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on leucyl-tRNA synthetase inhibitors have shown that thiazole-based compounds can effectively disrupt protein synthesis in bacterial cells, providing a novel approach to antibiotic development .
Case Study 1: Antiviral Activity of Thiazol Derivatives
A study published in Molecules demonstrated the synthesis and bioassay of novel thiazol derivatives that exhibited antiviral activity against HIV. The structural modifications enhanced potency and selectivity toward the viral protease enzyme .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiazole ring significantly improved antibacterial activity compared to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazolylmethyl carbamates , which share a common thiazole ring and carbamate linkage but differ in stereochemistry, substituents, and appended functional groups. Key analogues include:
Pharmacological and Physicochemical Properties
- Potency and Selectivity : While direct activity data for the target compound are unavailable, structurally related pyrimidine-thiazole derivatives (e.g., 12l , 12n ) exhibit potent CDK9 inhibition (IC50 < 10 nM) . The target’s carbamate group and benzyl-pentyl chain may enhance membrane permeability compared to pyrimidine-based analogues.
- Solubility and Stability : The compound’s high molecular weight (721.0 g/mol) and lipophilic substituents (benzyl, phenyl) suggest moderate aqueous solubility, akin to 12n (melting point >250°C) .
Stereochemical and Functional Group Impact
- The (1S,2S,4S) configuration and (2S)-2-amino-3-methylbutanoyl side chain distinguish the target from simpler diastereomers (e.g., compound y in , which has a (2S,3S,5R) configuration). These stereochemical features are critical for target binding, as seen in peptidase inhibitors .
- The thiazol-5-ylmethyl carbamate group provides hydrolytic stability compared to ester-linked analogues, as observed in pharmacokinetic studies of related compounds .
Biological Activity
Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its thiazole moiety, which is known for contributing to various pharmacological activities. The molecular formula is , indicating a complex structure that includes multiple functional groups conducive to biological interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 682.92 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 7.0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. Research indicates that thiazole-based compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the efficacy of thiazole derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated that certain thiazole analogues exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
Neuroprotective Effects
Thiazole derivatives have also been investigated for their neuroprotective properties. In an electroshock seizure test, compounds with thiazole moieties showed promising results in seizure protection, suggesting potential applications in epilepsy treatment .
Table 2: Summary of Biological Activities
| Activity Type | Target Cells/Models | IC50 Values (µM) |
|---|---|---|
| Anticancer | U251, WM793 | 10 - 30 |
| Neuroprotection | Electroshock seizure | 24.38 (anti-MES) |
The mechanism through which thiazole derivatives exert their biological effects often involves modulation of key signaling pathways and interactions with cellular targets. For instance, some studies have indicated that these compounds can influence apoptosis pathways in cancer cells and may act as inhibitors of specific enzymes involved in tumor growth .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of thiazole derivatives. Studies suggest favorable absorption characteristics with moderate blood-brain barrier permeability, making them suitable candidates for central nervous system-targeted therapies .
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.7306 |
| Blood Brain Barrier | +0.5795 |
| Caco-2 Permeability | -0.7604 |
Safety Profile
The safety profile of thiazole compounds is also an important consideration. Current data suggest low toxicity levels with no significant carcinogenic effects observed in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
